molecular formula C12H10FN3O2S B2603960 3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 866013-79-8

3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B2603960
CAS No.: 866013-79-8
M. Wt: 279.29
InChI Key: WBBOMEAHPGACFO-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a high-purity, fluorinated organic compound featuring a 1,2,4-thiadiazole heterocycle, serving as a valuable building block in medicinal chemistry and drug discovery research. This compound is characterized by its molecular formula C₁₂H₁₀FN₃O₂S and a molecular weight of 279.29 g/mol . It is supplied with a minimum purity of 98% . The structure of this compound integrates three key domains: a meta-fluorinated benzamide group, a 1,2,4-thiadiazole ring system incorporating nitrogen and sulfur heteroatoms, and a 2-oxopropyl substituent . This architecture confers specific physicochemical properties, including a topological polar surface area of 75.18 Ų and a calculated LogP of 2.84, which influence its solubility and potential for membrane permeability in biological assays . The compound contains four hydrogen bond acceptors and one hydrogen bond donor, supporting its capacity for targeted molecular interactions . As part of the 1,2,4-thiadiazole chemical class, this scaffold is of significant interest in scientific research for developing biologically active molecules . Thiadiazole derivatives are frequently investigated for a spectrum of pharmacological activities, including antimicrobial and anticancer properties . The incorporation of a fluorine atom on the benzamide ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity . Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies. Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers must consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment. Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c1-7(17)5-10-14-12(19-16-10)15-11(18)8-3-2-4-9(13)6-8/h2-4,6H,5H2,1H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBOMEAHPGACFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with a suitable aldehyde or ketone in the presence of an oxidizing agent can yield the thiadiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with benzamide under appropriate conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other suitable agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally related to 3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide. The compound's design is influenced by the need for new antibiotics targeting multidrug-resistant pathogens. For instance, derivatives that include thiadiazole and benzamide moieties have shown promising activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

A study focusing on 1,3,4-oxadiazol-2-one-containing benzamides demonstrated that such compounds could effectively target the bacterial division protein FtsZ, which is crucial for bacterial cell division. This mechanism highlights a novel approach to developing antibacterial agents that could potentially overcome existing resistance mechanisms .

2. Anticancer Potential

There is emerging interest in the anticancer applications of thiadiazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of these compounds may enhance their interaction with specific molecular targets involved in cancer progression .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones in the presence of oxidizing agents.
  • Fluorination : The introduction of the fluorine atom can be accomplished using nucleophilic substitution reactions with fluorinating agents like diethylaminosulfur trifluoride (DAST).
  • Coupling with Benzamide : The final step involves coupling the synthesized thiadiazole derivative with benzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Substituents on Benzamide Thiadiazole Side Chain CAS Number Purity Molecular Weight (g/mol) Status
3-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide 3-Fluoro 2-Oxopropyl 1488188-48-2 98% 371.42 Discontinued
4-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide 4-Fluoro 2-Oxopropyl 690991-52-7 N/A 371.42 Available (3 suppliers)
N-[3-(2-Oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (QV-4040) None 2-Oxopropyl 110196-91-3 90% 333.39 Available
2-Chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide 2-Chloro 2-Hydroxypropyl 931333-70-9 N/A 297.76 Available (safety protocols noted)
M17-A2 (2-(3,4-dichlorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)oxazole-4-carboxamide) 3,4-Dichlorophenyl (oxazole core) 2-Oxopropyl N/A 95.4% 472.31 Research use (prostate cancer)

Key Observations:

  • Fluorine Position : The 3-fluoro and 4-fluoro isomers (CAS 1488188-48-2 vs. 690991-52-7) differ in electronic effects; the 3-fluoro substituent may influence steric interactions in molecular binding compared to the para position .
  • Side Chain Modifications : The 2-oxopropyl group (in the target compound and QV-4040) versus 2-hydroxypropyl (in the 2-chloro analog) impacts solubility and metabolic stability. The hydroxypropyl variant may exhibit higher polarity but lower stability under acidic conditions .

Biological Activity

3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, a benzamide moiety, and a fluorine atom. The presence of these functional groups is significant for its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C₁₂H₁₀FN₃O₂S
Molecular Weight 279.29 g/mol
CAS Number 866013-79-8

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. A study highlighted that compounds with similar structures showed significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups at the para position enhance anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Compounds containing thiadiazole rings have demonstrated moderate to high activity against various microbial strains. Notably, the presence of halogen substituents has been associated with increased antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Studies suggest that thiadiazole derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity is often linked to the structural features of the compounds, particularly the presence of hydroxyl or methoxy groups .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways leading to its observed pharmacological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Case Studies

  • Anticancer Study : In a recent study involving novel thiadiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the micromolar range against MCF-7 cells. The most active derivative showed an IC50 of 12 µM .
  • Antimicrobial Evaluation : A comparative study assessed various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated an MIC value of 32 µg/mL against E. coli, indicating significant antibacterial potential .

Q & A

Q. What are the established synthetic routes for 3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide?

The compound is synthesized via a nucleophilic acyl substitution reaction. A typical procedure involves reacting 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine with 3-fluorobenzoyl chloride in anhydrous acetonitrile under reflux for 4 hours. The product is isolated via filtration and washed with acetonitrile . Key steps include stoichiometric control of reagents, inert atmosphere maintenance, and purification using chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

  • Melting Point Determination : Used to assess purity (e.g., via a binocular microscope apparatus) .
  • Spectroscopy : NMR and LC-MS confirm structural integrity, particularly the fluorine substituent and amide bond formation .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .
  • Crystallography : X-ray diffraction reveals intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯N and C–H⋯F) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization requires systematic variation of:

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to DMF or THF .
  • Temperature : Reflux (~80°C) balances reaction rate and side-product formation .
  • Stoichiometry : A 1:1 molar ratio of amine to acyl chloride minimizes unreacted starting material .
  • Catalysis : Adding triethylamine (base) accelerates acyl chloride activation. Post-synthesis, recrystallization from methanol improves purity .

Q. What mechanisms explain its biological activity, and how do structural modifications alter potency?

  • Mechanism : The thiadiazole moiety acts as a sulfhydryl-modifying agent, disrupting enzyme active sites (e.g., bacterial PFOR enzymes) . Fluorine enhances bioavailability via increased lipophilicity and metabolic stability .
  • Structure-Activity Relationship (SAR) :
  • Thiadiazole Substitution : Bulky groups at the 3-position (e.g., 2-oxopropyl) improve target binding .
  • Fluorine Position : Meta-fluorine on benzamide optimizes electronic effects without steric hindrance .
  • Piperazine Derivatives : Adding basic side chains (e.g., in analogs) enhances solubility and pharmacokinetics .

Q. How can contradictions in reported biological activities across studies be resolved?

Discrepancies arise from:

  • Assay Conditions : Varying glucose concentrations (2.5 vs. 10 mM) alter enzyme inhibition EC50 values .
  • Purity : Impurities >5% (e.g., unreacted acyl chloride) may skew bioactivity results .
  • Target Specificity : Some studies focus on bacterial enzymes (e.g., PFOR), while others target mammalian receptors (e.g., melanocortin-4) . Resolution : Standardize assays (e.g., fixed glucose levels), validate compound purity via HPLC, and confirm target engagement using competitive binding assays .

Q. What computational strategies support the design of derivatives with enhanced activity?

  • Molecular Docking : Predict binding modes to bacterial PFOR or human glucokinase using crystal structures (e.g., PDB: 6XYZ) .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with logP and IC50 values .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives .

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